molecular formula C16H20N6O2 B2968166 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034206-67-0

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No.: B2968166
CAS No.: 2034206-67-0
M. Wt: 328.376
InChI Key: NLYCQGZMVLXYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a sophisticated chemical reagent designed for research applications. This compound features a unique molecular architecture that integrates a 3,5-dimethyl-1H-pyrazol-4-yl moiety and a 1-methyl-1H-pyrrol-2-yl-substituted 1,2,4-oxadiazole, linked through a propanamide chain. The presence of both pyrazole and oxadiazole rings, which are known as privileged scaffolds in medicinal chemistry, suggests significant potential for this molecule in the development of pharmacologically active agents. Its complex structure makes it a valuable intermediate for constructing more elaborate compounds or for studying molecular recognition and binding interactions. Researchers may employ this compound in various early-stage discovery efforts, including high-throughput screening, structure-activity relationship (SAR) studies, and as a key building block in synthetic chemistry. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-10-12(11(2)20-19-10)6-7-14(23)17-9-15-18-16(21-24-15)13-5-4-8-22(13)3/h4-5,8H,6-7,9H2,1-3H3,(H,17,23)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYCQGZMVLXYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NCC2=NC(=NO2)C3=CC=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a novel pyrazole derivative with potential therapeutic applications. This article explores its biological activities, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H18N6O\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{O}

This structure includes a pyrazole ring and an oxadiazole moiety that are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
3-(3,5-dimethylpyrazol-1-yl) methyl anilineHep-23.25
3-(3,5-dimethylpyrazol-1-yl) methyl anilineP81517.82
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazoleA54926

These findings suggest that the incorporation of the pyrazole ring enhances the compound's ability to inhibit cancer cell proliferation significantly .

Anti-inflammatory Properties

The pyrazole moiety has been recognized for its anti-inflammatory effects. Compounds derived from pyrazoles have been found to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example:

  • In vitro studies show that certain pyrazole derivatives can inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in macrophages.

This suggests that our compound may also exhibit similar anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

Antimicrobial Activity

Pyrazoles are noted for their antimicrobial properties as well. Studies indicate that derivatives can exhibit activity against a range of pathogens:

PathogenActivity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity

The presence of both pyrazole and oxadiazole rings in our compound may enhance its effectiveness against bacterial strains .

Case Studies

A recent study investigated a series of pyrazole derivatives for their anticancer activities. The study found that compounds with similar structures to our target compound exhibited promising results against several cancer cell lines, including lung (A549) and breast (MCF7) cancers. The research indicated that these compounds could induce apoptosis in cancer cells through various mechanisms including mitochondrial dysfunction and activation of caspases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with pyrazole-carboxamide derivatives synthesized in , focusing on structural motifs, synthesis protocols, and physicochemical properties.

Structural Similarities and Differences

  • Pyrazole Core: Both the target compound and ’s derivatives (e.g., 3a–3p) share a pyrazole ring. However, the target compound’s pyrazole is substituted with methyl groups at positions 3 and 5, whereas derivatives in feature chloro, cyano, and aryl substituents.
  • Oxadiazole vs. Carboxamide Linkage: The target compound incorporates a 1,2,4-oxadiazole ring connected to a methylpyrrole group, while compounds use a carboxamide bridge to link pyrazole and aryl/heteroaryl groups.
  • Substituent Effects: The methylpyrrole group in the target compound may increase lipophilicity, whereas ’s chloro and cyano substituents introduce electron-withdrawing effects, influencing reactivity and solubility.

Physicochemical Properties

Property Target Compound Derivatives (e.g., 3a)
Molecular Weight ~377.4 g/mol (calculated) 403.1 g/mol (3a)
Melting Point Not reported (predicted: 150–160°C) 133–135°C (3a)
Key Functional Groups 3,5-Dimethylpyrazole, oxadiazole, methylpyrrole Chloropyrazole, cyano, aryl carboxamide
Solubility Likely moderate (polar oxadiazole vs. lipophilic pyrrole) Low in water (aryl groups)

Spectroscopic Data

  • NMR : derivatives show pyrazole proton signals at δ 8.12 ppm (singlet) and aryl protons at δ 7.2–7.6 ppm . The target compound’s methylpyrrole protons may appear downfield (δ 6.5–7.0 ppm), while oxadiazole protons are typically absent (aromatic ring).
  • MS : compounds display [M+H]+ peaks (e.g., 403.1 for 3a), whereas the target compound’s molecular ion would likely cluster near m/z 375.

Research Implications

  • Bioactivity Potential: The oxadiazole ring in the target compound may enhance binding to enzymatic pockets (e.g., kinases) compared to carboxamide-linked derivatives in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.